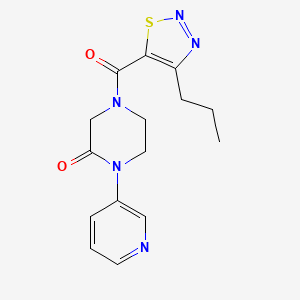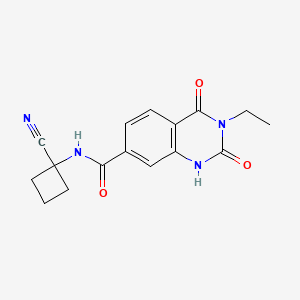
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as PPTC and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Design
The compound 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, due to its complex structure, is likely involved in research focusing on chemical synthesis and molecular design. Such compounds are often synthesized for their potential activity in various biological systems or for their unique chemical properties. The synthesis of similar compounds involves intricate chemical reactions, highlighting the compound's significance in exploring new chemical entities and understanding molecular interactions.
Antimicrobial and Antitumor Applications
Compounds with thiadiazole and piperazine moieties have been synthesized for their potential antimicrobial and antitumor activities. For example, thiadiazole derivatives have been evaluated for antimicrobial activity against various bacteria and fungi, showing promising results in inhibiting microbial growth (Patel et al., 2012; Patel et al., 2012). Furthermore, novel thiadiazole compounds have demonstrated significant antitumor activities, suggesting their potential use in cancer therapy (El-Masry et al., 2022).
Antileishmanial and Antituberculosis Activity
Research has also been conducted on thiadiazole derivatives for their antileishmanial activity, with some compounds showing efficacy against Leishmania major, indicating potential applications in treating leishmaniasis (Tahghighi et al., 2011). Additionally, thiazole-aminopiperidine hybrids have been investigated as novel inhibitors of Mycobacterium tuberculosis GyrB, showing activity against tuberculosis (Jeankumar et al., 2013).
Surface Active Agents and Biological Activities
Derivatives of thiadiazole have been synthesized with potential applications as nonionic surfactants, exhibiting various surface properties and biodegradability, which could be useful in industrial and environmental applications (Abdelmajeid et al., 2017). These compounds' antimicrobial activities were evaluated, showing effectiveness against several bacterial strains, indicating their potential use in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
4-(4-propylthiadiazole-5-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-2-4-12-14(23-18-17-12)15(22)19-7-8-20(13(21)10-19)11-5-3-6-16-9-11/h3,5-6,9H,2,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQINGYIQUFPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)


![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)

![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)

![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2806172.png)

![methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2806177.png)
![6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2806179.png)
![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2806180.png)

